molecular formula C15H24ClN3O3S B6942416 N-[4-(ethylsulfonylamino)-3-methylphenyl]piperidine-2-carboxamide;hydrochloride

N-[4-(ethylsulfonylamino)-3-methylphenyl]piperidine-2-carboxamide;hydrochloride

Cat. No.: B6942416
M. Wt: 361.9 g/mol
InChI Key: APTHYBXRUDCYSO-UHFFFAOYSA-N
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Description

N-[4-(ethylsulfonylamino)-3-methylphenyl]piperidine-2-carboxamide;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. Its molecular structure comprises a piperidine ring, which is a common motif in many pharmacologically active compounds.

Properties

IUPAC Name

N-[4-(ethylsulfonylamino)-3-methylphenyl]piperidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S.ClH/c1-3-22(20,21)18-13-8-7-12(10-11(13)2)17-15(19)14-6-4-5-9-16-14;/h7-8,10,14,16,18H,3-6,9H2,1-2H3,(H,17,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTHYBXRUDCYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=C1)NC(=O)C2CCCCN2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(ethylsulfonylamino)-3-methylphenyl]piperidine-2-carboxamide;hydrochloride involves multiple steps. The process typically starts with the preparation of the intermediate phenyl compound, which then undergoes sulfonylation and amination to introduce the ethylsulfonylamino group. The final step involves the formation of the piperidine ring and the carboxamide group. Precise reaction conditions, including temperature, pressure, and solvent choice, are critical to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound would require large-scale synthesis techniques, likely employing continuous flow reactors to maintain consistent reaction conditions and optimize throughput. Automation and stringent quality control measures would be essential to handle the complexity of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-[4-(ethylsulfonylamino)-3-methylphenyl]piperidine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially altering the functional groups within the compound.

  • Reduction: Conversely, reduction would add hydrogen or remove oxygen, possibly affecting the ethylsulfonylamino group.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are possible, particularly involving the phenyl and piperidine moieties.

Common Reagents and Conditions: Common reagents might include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reductions, and various halides for substitution reactions. Solvents, temperature, and pH must be carefully controlled depending on the desired reaction.

Major Products Formed: The major products from these reactions would vary but could include derivatives with modified functional groups that could potentially have different pharmacological properties.

Scientific Research Applications

N-[4-(ethylsulfonylamino)-3-methylphenyl]piperidine-2-carboxamide;hydrochloride is utilized across several domains:

  • Chemistry: As a reagent or intermediate in the synthesis of more complex molecules.

  • Biology: For studying its interaction with biological macromolecules, potentially elucidating mechanisms of binding and activity.

  • Medicine: Investigated for its potential therapeutic effects, possibly in neurological or inflammatory conditions.

  • Industry: Could be used in the development of new materials or as part of catalytic processes in chemical manufacturing.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The piperidine ring and carboxamide group likely play crucial roles in binding to these targets, influencing biological pathways involved in cellular signaling or metabolic processes.

Comparison with Similar Compounds

Compared to other similar compounds, N-[4-(ethylsulfonylamino)-3-methylphenyl]piperidine-2-carboxamide;hydrochloride offers unique properties due to its specific functional groups:

  • N-[4-(methanesulfonylamino)-3-methylphenyl]piperidine-2-carboxamide;hydrochloride: : Similar structure but with different sulfonyl group, affecting its pharmacological profile.

  • N-[4-(ethylsulfonylamino)-3-methylphenyl]pyrrolidine-2-carboxamide;hydrochloride: : Substitutes piperidine with pyrrolidine, altering its chemical reactivity and biological activity.

  • N-[4-(ethylsulfonylamino)-3-methylphenyl]piperidine-2-acetamide;hydrochloride: : Changes the carboxamide to an acetamide, potentially impacting its solubility and metabolism.

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